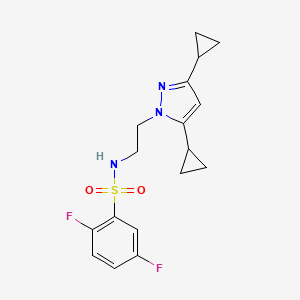
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPyPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Anti-Inflammatory and Anticancer Properties
Research has explored the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, closely related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have shown promising biological properties in studies, including minimal gastric toxicity and potent inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).
Effects on Pathological Pain Models
In a study focused on regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, derivatives demonstrated significant effects on pathological pain models in mice. These compounds, structurally related to the compound , exhibited anti-hyperalgesic and anti-edematogenic actions, comparable to Celecoxib in arthritic pain models (M. M. Lobo et al., 2015).
Development as Cyclooxygenase-2 Inhibitors
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure-activity relationship studies within this series have identified potent and selective inhibitors of COX-2 (T. Penning et al., 1997).
Applications in Catalysis and Organometallic Chemistry
In the field of catalysis and organometallic chemistry, research on pyrazole derivatives bearing a cyclopropyl group, such as N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, has demonstrated significant utility. These compounds have been successfully employed in palladium-catalyzed direct arylations, showing regioselective C4-arylation without decomposition of the cyclopropyl unit (A. Sidhom et al., 2018).
Antitubercular Potential
Explorations in the field of antimicrobial research have found that related pyrazole sulfonamide derivatives exhibit potential as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have provided insights into their plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).
Fluorescent Probing Applications
In the realm of biochemistry, pyrazoline-based compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide have been developed as fluorescent probes. These probes have been used to detect glutathione in biological samples, demonstrating high sensitivity and selectivity (Sheng-Qing Wang et al., 2013).
Mecanismo De Acción
As for pharmacokinetics, the properties of the compound such as its solubility, stability, and how it is absorbed, distributed, metabolized, and excreted (ADME) in the body would need to be studied experimentally. These properties can greatly affect the bioavailability of the compound and its effectiveness as a drug .
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in.
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at certain pH levels or temperatures .
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYLGAEEFWSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

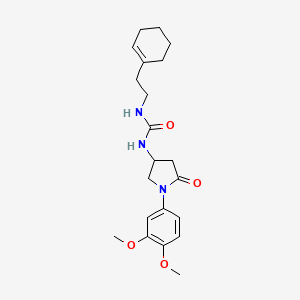
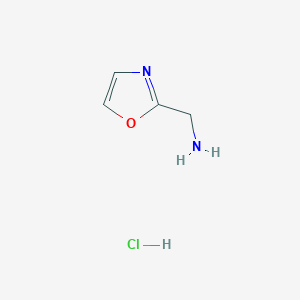

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)
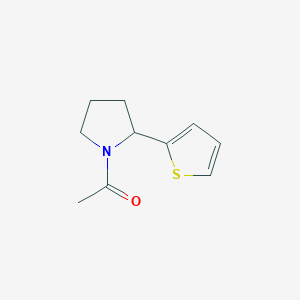
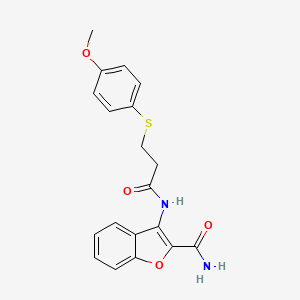

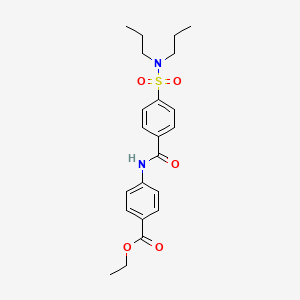

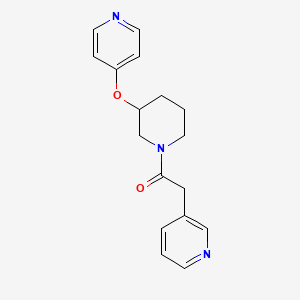
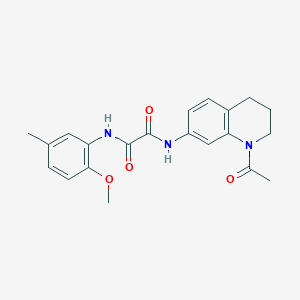
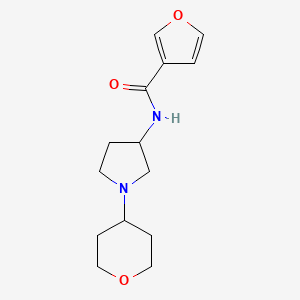
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)